3-(3-Iodophenyl)-5-(phenylmethylene)-2-thioxo-4-imidazolidinone
Overview
Description
3-(3-Iodophenyl)-5-(phenylmethylene)-2-thioxo-4-imidazolidinone is a complex organic compound characterized by its iodophenyl and imidazolidinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Iodophenyl)-5-(phenylmethylene)-2-thioxo-4-imidazolidinone typically involves multiple steps, starting with the iodination of phenyl compounds followed by the formation of the imidazolidinone ring. Key reaction conditions include the use of strong bases, oxidizing agents, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted phenyl compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its iodophenyl group makes it a valuable reagent in cross-coupling reactions.
Biology: In biological research, it serves as a probe for studying enzyme activities and binding interactions. Its iodine atom can be used for radiolabeling purposes.
Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and discovery.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which 3-(3-Iodophenyl)-5-(phenylmethylene)-2-thioxo-4-imidazolidinone exerts its effects involves its interaction with molecular targets. The iodophenyl group can bind to specific enzymes or receptors, leading to biological responses. The imidazolidinone ring may participate in hydrogen bonding and other interactions, influencing its activity.
Comparison with Similar Compounds
3-Iodophenylacetic Acid: Similar in structure but lacks the imidazolidinone ring.
3-Iodophenol: Contains an iodophenyl group but is a simpler phenol derivative.
3-Iodophenyl Isocyanate: Another iodophenyl derivative used in derivatization reactions.
Uniqueness: 3-(3-Iodophenyl)-5-(phenylmethylene)-2-thioxo-4-imidazolidinone stands out due to its complex structure and the presence of both iodophenyl and imidazolidinone groups. This combination provides unique chemical and biological properties that are not found in simpler iodophenyl compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
(5Z)-5-benzylidene-3-(3-iodophenyl)-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IN2OS/c17-12-7-4-8-13(10-12)19-15(20)14(18-16(19)21)9-11-5-2-1-3-6-11/h1-10H,(H,18,21)/b14-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJMZHLEVKJCKI-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC(=CC=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC(=CC=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69455-35-2 | |
Record name | 4-Imidazolidinone, 3-(3-iodophenyl)-5-(phenylmethylene)-2-thioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069455352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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